Enhanced Lipophilicity vs. Imidazole Analog: A Key ADME Differentiator
The target compound demonstrates a quantifiably higher computed lipophilicity (XLogP3-AA = 1.9) compared to its direct imidazole analog, 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline (XLogP3-AA = 1.7) [1][2]. While both share identical molecular weight (199.25 g/mol), hydrogen bond donor (1), and acceptor (2) counts, the logP difference indicates superior membrane permeability potential for the pyrazole derivative, which can be a critical selection criterion in drug design [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline: XLogP3-AA = 1.7 |
| Quantified Difference | Δ XLogP3-AA = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP value suggests better passive membrane diffusion, making this scaffold a potentially more cell-permeable starting point for intracellular target engagement.
- [1] PubChem. (2025). Compound Summary for CID 54595801: 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 54595708: 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. View Source
